4-Chloro-2-cyclopropyl-6-(pyrrolidin-1-yl)pyrimidine
Overview
Description
4-Chloro-2-cyclopropyl-6-(pyrrolidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C11H14ClN3 and its molecular weight is 223.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Chloro-2-cyclopropyl-6-(pyrrolidin-1-yl)pyrimidine is a synthetic organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique pyrimidine structure, has been the subject of various studies exploring its potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and features a chloro group, a cyclopropyl group, and a pyrrolidinyl moiety attached to a pyrimidine ring. The structural configuration is essential for its biological activity, influencing its interaction with biological targets.
This compound exhibits its biological effects primarily through enzyme inhibition and receptor binding. The presence of the chloro and cyclopropyl groups enhances its lipophilicity, which may improve its ability to penetrate cellular membranes and interact with intracellular targets.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Binding : It may interact with specific receptors, altering their activity and influencing physiological responses.
Biological Activity Overview
Research indicates that this compound possesses various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi. For instance, compounds structurally related to this compound demonstrated significant antibacterial and antifungal properties against Gram-positive and Gram-negative strains .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features. SAR studies indicate that modifications to the pyrimidine scaffold can enhance potency and selectivity against targeted biological systems.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique aspects of this compound:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
N-(Cyclopropylmethyl)-6-morpholino-pyrimidine | Morpholine instead of pyrrolidine | Moderate enzyme inhibition | Contains a morpholine ring |
4-Chloro-7H-pyrollo[2,3-d]pyrimidine | Different heterocyclic structure | Anticancer properties | Exhibits different pharmacological profiles |
2-(methyl(phenethyl)amino)-6-morpholinopyrimidine | Phenethylamine substitution | Neuroactive properties | Potentially targets different receptors |
The unique combination of cyclopropyl and pyrrolidinyl groups in this compound may confer distinct pharmacological properties compared to its analogs.
Case Studies
Recent studies have highlighted the potential applications of this compound in drug development:
- Antiviral Research : Investigations into the inhibition of specific viral targets have shown promise, particularly in the context of dengue virus research where related compounds demonstrated antiviral activity .
- Antimicrobial Studies : In vitro tests have confirmed that certain derivatives exhibit significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong efficacy .
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-pyrrolidin-1-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3/c12-9-7-10(15-5-1-2-6-15)14-11(13-9)8-3-4-8/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRWXFOIDBEWPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC(=N2)C3CC3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.